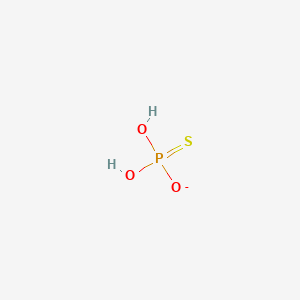
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine is a compound that combines the properties of oxalic acid and 1,2,3,4-tetrahydro-2,7-naphthyridine. Oxalic acid is a simple dicarboxylic acid, while 1,2,3,4-tetrahydro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives typically involves the hydrogenation of naphthyridine compounds. For example, 1,5-naphthyridine derivatives can be efficiently hydrogenated to produce 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess and full conversions . The specific conditions for the synthesis of oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine would depend on the starting materials and desired purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale hydrogenation processes using catalysts to ensure high yield and purity. The choice of catalyst, temperature, and pressure conditions are optimized to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-tetrahydro-2,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can further reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce naphthyridine oxides, while reduction could yield fully saturated naphthyridine derivatives.
Aplicaciones Científicas De Investigación
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with molecular targets and pathways in biological systems. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Another nitrogen-containing heterocycle with similar reactivity and applications.
1,6-Naphthyridine: Known for its biological activities and synthetic versatility.
1,8-Naphthyridine: Used in medicinal chemistry and materials science.
Uniqueness
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its combination of oxalic acid and naphthyridine properties, offering a distinct set of chemical and biological activities. This uniqueness makes it valuable for specific applications where other naphthyridine derivatives may not be as effective.
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine |
InChI |
InChI=1S/C8H10N2.C2H2O4/c1-3-9-5-8-6-10-4-2-7(1)8;3-1(4)2(5)6/h1,3,5,10H,2,4,6H2;(H,3,4)(H,5,6) |
Clave InChI |
BMJOIJUOAQGWEE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C=CN=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
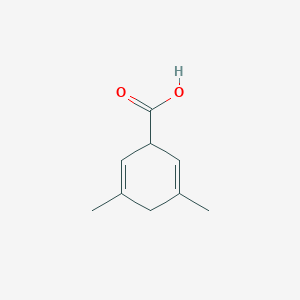
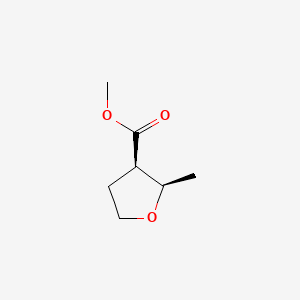

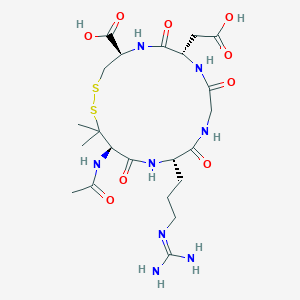


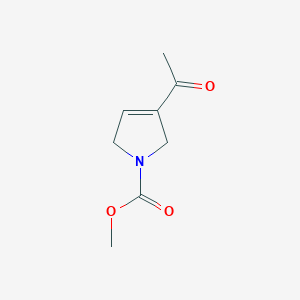


![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)

![Adenosine,[8-14C]](/img/structure/B13816584.png)
